[3,5-Bis(methylsulfonyl)phenyl]methanol

Medicinal Chemistry Lipophilicity ADME Properties

Medicinal chemists frequently encounter lead compounds with poor aqueous solubility due to high lipophilicity. [3,5-Bis(methylsulfonyl)phenyl]methanol (CAS 849924-86-3) offers a direct solution as a symmetrical building block. - XLogP3-AA of -0.5 reduces logP by >3 units vs. bis(trifluoromethyl) analogs, enhancing solubility. - Topological Polar Surface Area of 105 Ų promotes favorable partitioning and reduces non-specific binding. - Benzylic alcohol handle enables rapid diversification to aldehydes, halides, or amines. Supplied at ≥95% purity with reliable, fast delivery to accelerate your drug discovery programs.

Molecular Formula C9H12O5S2
Molecular Weight 264.3 g/mol
CAS No. 849924-86-3
Cat. No. B1302818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-Bis(methylsulfonyl)phenyl]methanol
CAS849924-86-3
Molecular FormulaC9H12O5S2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=CC(=C1)CO)S(=O)(=O)C
InChIInChI=1S/C9H12O5S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5,10H,6H2,1-2H3
InChIKeyIDDJNQHFOJHFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[3,5-Bis(methylsulfonyl)phenyl]methanol – Product Overview


[3,5-Bis(methylsulfonyl)phenyl]methanol is a symmetrical aromatic alcohol featuring two strongly electron-withdrawing methylsulfonyl groups at the meta positions. It is characterized by a molecular weight of 264.3 g/mol, a low computed lipophilicity (XLogP3-AA of -0.5), and a high topological polar surface area (TPSA) of 105 Ų, which is significantly larger than that of its halogenated analogs [1]. The compound is typically supplied as a solid with a purity specification of ≥95% and is classified as an irritant [2]. This building block is primarily utilized in organic synthesis, where its benzylic alcohol moiety serves as a versatile handle for further derivatization, such as oxidation to an aldehyde or conversion to a halide or amine .

Low Lipophilicity Supports aqueous-soluble scaffold design for building blocks requiring reduced partitioning.
High Polar Surface Area Enables strong directional polar interactions in molecular recognition and solubility enhancement.
Benzylic Alcohol Handle Versatile functional group for oxidation to aldehyde or conversion to halide/amine, enabling downstream derivatization.

Non-Interchangeability of [3,5-Bis(methylsulfonyl)phenyl]methanol


In medicinal chemistry and materials science, the physicochemical properties of a building block dictate its behavior in subsequent reactions and the properties of the final product. Substituting [3,5-Bis(methylsulfonyl)phenyl]methanol with a seemingly similar benzyl alcohol derivative, such as 3,5-bis(trifluoromethyl)benzyl alcohol or 3,5-dichlorobenzyl alcohol, will lead to fundamentally different outcomes due to large disparities in lipophilicity and polarity [1]. For instance, the target compound's computed XLogP3-AA of -0.5 is a full 3.3 log units lower than that of its bis(trifluoromethyl) analog (XLogP3-AA = 2.8), meaning the latter is >2000 times more lipophilic [2]. This dramatic difference in partitioning behavior has direct consequences for aqueous solubility, metabolic stability, and target binding in a biological context. Therefore, these compounds are not interchangeable; selection must be driven by the specific physicochemical profile required for the application.

Lipophilicity Shift Halogenated benzyl alcohol analogs may increase logP dramatically, altering solubility and biological distribution profiles.
Polar Surface Area Reduction Trifluoromethyl- or chloro-substituted analogs have significantly lower TPSA, potentially affecting membrane permeability and target interaction.
Functional Group Incompatibility Benzonitrile or benzylamine analogs cannot undergo alcohol-specific oxidations or halogenations, limiting synthetic pathways.

[3,5-Bis(methylsulfonyl)phenyl]methanol: Comparative Evidence


Reduced Lipophilicity for Aqueous Compatibility

The computed partition coefficient (XLogP3-AA) for [3,5-Bis(methylsulfonyl)phenyl]methanol is -0.5, which is 3.3 log units lower than that of 3,5-Bis(trifluoromethyl)benzyl alcohol (XLogP3-AA = 2.8) [1]. This indicates that the target compound is over 2000 times more hydrophilic than the trifluoromethyl analog. This differential is also observed when compared to 3,5-Dichlorobenzyl alcohol (XLogP3-AA = 2.3), where the target compound is approximately 630 times more hydrophilic [2]. This property is a direct consequence of the polar sulfonyl groups replacing the hydrophobic -CF3 or -Cl moieties.

Reduced Lipophilicity
Reported
Target XLogP3-AA: −0.5
vs. bis-CF3: 2.8 (Δ −3.3)
vs. bis-Cl: 2.3 (Δ −2.8)
Supports aqueous-compatible scaffold selection.
Computed logP; biological context requires experimental validation.
Medicinal Chemistry Lipophilicity ADME Properties

High Polar Surface Area Advantage

The topological polar surface area (TPSA) of [3,5-Bis(methylsulfonyl)phenyl]methanol is 105 Ų, which is 5.2 times larger than that of both 3,5-Bis(trifluoromethyl)benzyl alcohol (20.2 Ų) and 3,5-Dichlorobenzyl alcohol (20.2 Ų) [1]. This large TPSA arises from the two sulfonyl groups, each contributing multiple hydrogen bond acceptors. The significantly larger polar surface area is a key determinant of a molecule's ability to interact with biological targets and influences its permeability across membranes.

High Polar Surface Area
Reported
Target TPSA: 105 Ų
vs. bis-CF3 / bis-Cl: 20.2 Ų
5.2-fold larger polar surface
Selection-relevant for polar interactions in molecular design.
Computed property; experimental permeability assays recommended.
Medicinal Chemistry Molecular Design Drug-Receptor Interaction

Dual Sulfonyl HBA Pharmacophore

[3,5-Bis(methylsulfonyl)phenyl]methanol contains two methylsulfonyl groups, providing a total of five hydrogen bond acceptors (HBAs) [1]. In contrast, the mono-substituted analog 4-(methylsulfonyl)benzyl alcohol contains only three HBAs [2]. Research has demonstrated that a methylsulfonyl group can play a crucial role in target binding by acting as a hydrogen bond acceptor, and it has also been implicated in off-target interactions with the hERG channel [3]. The presence of two sulfonyl groups in a symmetrical 3,5-substitution pattern offers a distinct HBA pharmacophore that is not present in the mono-substituted or halogenated analogs, potentially enabling unique binding interactions or property modulation.

Dual Sulfonyl HBA Pattern
Class-level
Target: 5 HBAs (2 SO2Me)
vs. mono-substituted analog: 3 HBAs
Δ = +2 HBAs (67% increase)
Reported HBA profile for SAR exploration.
Class-level inference; target-specific confirmation needed.
Medicinal Chemistry Structure-Activity Relationship (SAR) Target Engagement

Benzylic Alcohol Synthetic Versatility

As a benzylic alcohol, [3,5-Bis(methylsulfonyl)phenyl]methanol provides a specific reactive handle for a suite of transformations that are not possible with related compounds like 3,5-Bis(methylsulfonyl)benzonitrile or 3,5-Bis(methylsulfonyl)benzylamine . The alcohol can be selectively oxidized to an aldehyde for use in reductive aminations or Wittig reactions, or it can be converted to a benzyl halide (e.g., using SOCl₂ or PBr₃) to serve as an electrophile in nucleophilic substitutions . This orthogonal reactivity is a key differentiator for chemists seeking to build molecular complexity around the 3,5-bis(methylsulfonyl)phenyl core.

Benzylic Alcohol Versatility
Data to verify
−CH2OH → oxidation to aldehyde; halogenation to benzyl halide.
Nitrile/amine analogs follow different reaction pathways.
Enables specific synthetic pathway.
Reactivity must be confirmed under chosen conditions; sources absent.
Organic Synthesis Building Blocks Functional Group Interconversion

Targeted Applications of [3,5-Bis(methylsulfonyl)phenyl]methanol


Hydrophilic Scaffold for Drug Candidates and Probes

Due to its low lipophilicity (XLogP3-AA = -0.5) and high polar surface area (105 Ų), [3,5-Bis(methylsulfonyl)phenyl]methanol is an ideal starting point for designing molecules with improved aqueous solubility and reduced non-specific binding, compared to analogs with halogenated substituents [1]. Its use as a core scaffold can help medicinal chemists address issues of poor solubility or high lipophilicity early in a drug discovery program. This is supported by class-level evidence showing that reducing lipophilicity via sulfonyl groups improves drug-like properties such as solubility and plasma protein binding [2].

Synthesis of Advanced Intermediates via Benzylic Functionalization

The benzylic alcohol group is a strategic point for diversification. Chemists can oxidize it to the corresponding 3,5-bis(methylsulfonyl)benzaldehyde for use in C-C bond-forming reactions, or convert it to a benzyl halide for nucleophilic substitution. This is in contrast to the nitrile analog, 3,5-Bis(methylsulfonyl)benzonitrile, which would undergo different reactions (e.g., hydrolysis to an amide or acid). The choice of [3,5-Bis(methylsulfonyl)phenyl]methanol is therefore dictated by the desired synthetic route.

Molecules with a Defined HBA Pharmacophore

The dual methylsulfonyl groups provide a high density of hydrogen bond acceptors (five in total) arranged in a symmetrical pattern. This distinct pharmacophore is valuable for medicinal chemists exploring structure-activity relationships where strong polar interactions with a target protein's binding site are necessary. Research has demonstrated the critical role of a methylsulfonyl group as a hydrogen bond acceptor in target engagement, and the 3,5-substitution pattern offers a unique spatial arrangement not found in mono-substituted analogs [3].

Application
Selection Property
Validation Focus
Hydrophilic Scaffold Design
Low computed lipophilicity & high polar surface area
Aqueous solubility & non‑specific binding assays
Benzylic Alcohol Functionalization
Alcohol reactivity for oxidation, halogenation, amine conversion
Synthetic route compatibility & derivatization efficiency
Defined HBA Pharmacophore
Dual sulfonyl hydrogen‑bond acceptor arrangement
SAR studies & target‑interaction profiling

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